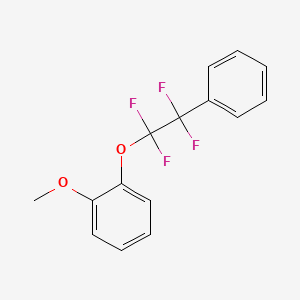

1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene

Description

1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene is a fluorinated aromatic ether characterized by a benzene ring substituted with a methoxy group (-OCH₃) at position 1 and a 1,1,2,2-tetrafluoro-2-phenylethoxy group (-O-CF₂-CF₂-C₆H₅) at position 2. The tetrafluoroethoxy-phenylethoxy substituent introduces significant fluorine content, enhancing thermal stability and lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula |

C15H12F4O2 |

|---|---|

Molecular Weight |

300.25 g/mol |

IUPAC Name |

1-methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene |

InChI |

InChI=1S/C15H12F4O2/c1-20-12-9-5-6-10-13(12)21-15(18,19)14(16,17)11-7-3-2-4-8-11/h2-10H,1H3 |

InChI Key |

QEYNXXQPUXEJCD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OC(C(C2=CC=CC=C2)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene typically involves the reaction of 1,1,2,2-tetrafluoroethanol with a suitable phenolic compound under specific conditions . The reaction is often catalyzed by a strong acid or base to facilitate the etherification process. Industrial production methods may involve the use of advanced fluorination techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors . The fluorinated groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural differences among fluorinated aromatic ethers influence their physical and chemical properties. Below is a comparative analysis:

Key Observations:

- Fluorine Content : The target compound and its analogs (e.g., ) contain 3–4 fluorine atoms, contributing to high electronegativity and chemical inertness.

- Molecular Weight : The target compound’s larger aromatic system (C₁₅ vs. C₉ in toluene derivatives) increases molecular weight, likely reducing volatility compared to simpler fluorinated ethers .

Physicochemical Properties

- Thermal Stability : Fluorinated ethers generally exhibit higher thermal stability due to strong C-F bonds. For example, Nafion® (a fluorinated polymer in ) demonstrates stability up to 270°C, suggesting similar resilience in the target compound .

- Solubility : Increased fluorine content typically reduces polarity, enhancing solubility in organic solvents. The methoxy group in the target compound may slightly improve water solubility compared to fully fluorinated analogs (e.g., ’s nitro derivative) .

- Reactivity : Electron-withdrawing fluorine atoms deactivate the benzene ring toward electrophilic substitution, directing reactivity to the ether oxygen or side chains .

Q & A

Q. Basic Characterization

- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm (¹H) and δ 55–60 ppm (¹³C). The tetrafluoro-phenylethoxy group shows splitting patterns due to coupling with fluorine nuclei (e.g., ¹⁹F-¹H coupling in aromatic regions) .

- FT-IR : Strong C-F stretches (1000–1300 cm⁻¹) and aryl-O-C vibrations (~1250 cm⁻¹) confirm functional groups.

Advanced Analysis : - 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic region, critical for identifying ortho/meta substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Detects isotopic patterns (e.g., chlorine or bromine impurities from incomplete fluorination) with ppm-level accuracy .

What mechanistic insights explain the reactivity of the tetrafluoro-phenylethoxy group in cross-coupling reactions?

Advanced Reaction Dynamics

The electron-withdrawing nature of the tetrafluoroethylene group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Key considerations:

- Electronic Effects : Fluorine atoms increase the electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura coupling with boronic acids.

- Steric Effects : Bulky substituents on the phenylethoxy group may hinder access to the reaction site, requiring tailored catalysts (e.g., Pd(PPh₃)₄ with bulky ligands) .

Case Study : In Heck reactions, the tetrafluoro-phenylethoxy group stabilizes transition states via π-π interactions, as observed in kinetic studies .

How should researchers address contradictions in reported biological activity data for this compound?

Q. Data Reconciliation Strategies

- Comparative Assays : Re-evaluate activity under standardized conditions (e.g., antifungal assays against Candida albicans with controlled inoculum size and incubation time) .

- Structural Confirmation : Use X-ray crystallography to verify the absence of polymorphic forms or hydrate impurities, which may alter bioactivity .

- Meta-Analysis : Cross-reference datasets from PubChem and EPA DSSTox to identify outliers or methodological biases .

What computational tools are recommended for predicting the environmental fate or toxicity of this fluorinated aromatic compound?

Q. Advanced Modeling Approaches

- EPI Suite : Estimates biodegradation half-life and bioaccumulation potential based on logP values (predicted ~3.5 for this compound).

- TOPKAT/QSAR : Predicts acute toxicity endpoints (e.g., LC50 for aquatic organisms) using fragment-based descriptors .

- Molecular Dynamics (MD) : Simulates interactions with biological membranes, highlighting fluorine’s role in enhancing lipid permeability .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Safety Measures

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent dermal contact. Fluorinated compounds may penetrate latex .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas during hydrolysis).

Advanced Mitigation : - Spill Management : Neutralize acidic residues with calcium carbonate (CaCO₃) before disposal .

- Emergency Procedures : Administer calcium gluconate gel immediately for HF exposure .

How does the substitution pattern influence the compound’s stability under acidic or basic conditions?

Q. Structure-Stability Relationships

- Acidic Conditions : The methoxy group undergoes demethylation at pH < 2, forming a phenolic byproduct.

- Basic Conditions : The tetrafluoro-phenylethoxy group is susceptible to hydrolysis above pH 10, releasing tetrafluoroethylene glycol derivatives.

Kinetic Studies : Arrhenius plots reveal activation energies (~50 kJ/mol) for degradation, guiding storage conditions (e.g., pH 6–8 buffers at 4°C) .

What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining enantiomeric purity?

Q. Process Chemistry Considerations

- Catalyst Loading : Reduce Pd catalyst concentrations to <0.1 mol% to minimize metal contamination in final products.

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic fluorination steps, improving yield reproducibility .

Quality Control : - Chiral HPLC : Monitors enantiomeric excess (ee) using cellulose-based columns (e.g., Chiralpak IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.